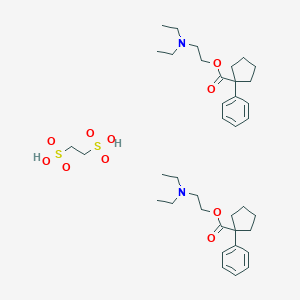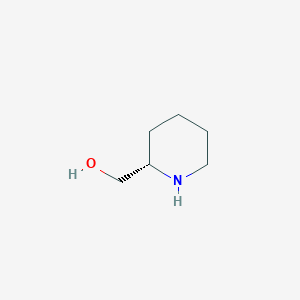![molecular formula C10H10N2O2 B175755 methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 172647-94-8](/img/structure/B175755.png)
methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Synthesis of Pyrazolo[4,3-c]pyridines and Pyridinones :
- Methyl (5-oxopyrazol-3-yl)acetate, related to the compound , has been utilized to synthesize new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones. These compounds were synthesized using heterocyclic N,S-ketene acetal, showcasing the potential of related compounds in synthetic organic chemistry (Prezent et al., 2016).
Synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines :
- Another study describes the synthesis of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, exploring the reactivity of similar compounds in forming complex heterocyclic structures (Kaigorodova et al., 2004).
Synthesis of Pyrrolopyridine Derivatives :
- A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, was demonstrated, signifying the importance of similar compounds in pharmaceutical synthesis (Wang et al., 2006).
Synthesis of Nortopsentin Analogues :
- The synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and their application in models of diffuse malignant peritoneal mesothelioma highlights the compound's significance in medicinal chemistry and cancer research (Carbone et al., 2013).
Synthesis of Novel Pyrrolopyridine Derivatives :
- An efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines was developed, indicating the compound's versatility in synthesizing various heterocyclic compounds with potential applications in drug discovery and development (Vilches-Herrera et al., 2013).
Synthesis of Pyrrolopyridin-4(5H)-ones :
- The synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones via a tandem intermolecular one-pot aldol condensation/aza-addition reaction showcases the compound's role in generating complex molecular structures (Zhang et al., 2017).
Synthesis of Furan-3-ones Derivatives :
- Furan-2-ylidene acetates were converted into pyrrol-2-ylidene-acetates via Michael type reactions with 2,3-diaminopyridine derivatives, further signifying the compound's potential in synthetic organic chemistry (Sacmacl et al., 2012).
Eigenschaften
IUPAC Name |
methyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)7-12-6-4-8-3-2-5-11-10(8)12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKGUZZEEWDHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632693 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
CAS RN |
172647-94-8 | |
| Record name | Methyl (1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)





![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)